molecular formula C16H19N3O3S B4395344 N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide

N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide

Numéro de catalogue B4395344
Poids moléculaire: 333.4 g/mol
Clé InChI: WPKAOZCFXTXEIO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, commonly known as EPAG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EPAG is a small molecule inhibitor that has been shown to selectively target a specific enzyme, making it a promising candidate for the development of new drugs.

Applications De Recherche Scientifique

EPAG has been extensively studied for its potential applications in medical research. It has been shown to selectively inhibit the activity of an enzyme called protein arginine methyltransferase 5 (PRMT5), which plays a critical role in various cellular processes, including gene expression, DNA damage repair, and cell differentiation. The inhibition of PRMT5 by EPAG has been shown to have therapeutic potential in various diseases, including cancer, viral infections, and autoimmune disorders.

Mécanisme D'action

EPAG selectively binds to the active site of PRMT5, preventing the enzyme from catalyzing the transfer of methyl groups to its substrates. This leads to the inhibition of PRMT5 activity, resulting in downstream effects on cellular processes that are regulated by PRMT5.
Biochemical and Physiological Effects:
The inhibition of PRMT5 by EPAG has been shown to have a wide range of biochemical and physiological effects. In cancer cells, EPAG has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis. In viral infections, EPAG has been shown to inhibit viral replication by interfering with the host-virus interaction. In autoimmune disorders, EPAG has been shown to modulate the activity of immune cells, leading to a reduction in inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

EPAG has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for PRMT5, making it a useful tool for studying the role of PRMT5 in cellular processes. However, EPAG also has some limitations. It has low solubility in water, which can make it difficult to use in certain assays. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Orientations Futures

There are several future directions for EPAG research. One area of focus is the development of more potent and selective PRMT5 inhibitors based on the structure of EPAG. Another area of focus is the investigation of the role of PRMT5 in various diseases and the potential therapeutic applications of PRMT5 inhibitors. Additionally, the development of new delivery methods for EPAG could enhance its effectiveness as a therapeutic agent.
Conclusion:
In conclusion, EPAG is a promising small molecule inhibitor that has potential applications in medical research. It selectively inhibits the activity of PRMT5, leading to downstream effects on cellular processes that are regulated by PRMT5. While EPAG has some limitations, its high selectivity and ease of synthesis make it a useful tool for studying PRMT5. Future research on EPAG and PRMT5 inhibitors could lead to the development of new therapies for various diseases.

Propriétés

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-2-19(23(21,22)15-9-4-3-5-10-15)13-16(20)18-12-14-8-6-7-11-17-14/h3-11H,2,12-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKAOZCFXTXEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CC=CC=N1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Ethylbenzenesulfonamido)-N-[(pyridin-2-YL)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.